LMW peptide

Heparin antagonist Coagulation Anticoagulant reversal

Full-length protamine triggers immunogenicity that confounds in vivo studies, while standard CPPs lack heparin reversal activity. LMW peptide (LMWP) solves both limitations in a single molecule. - **Dual function**: Heparin neutralization + cell-penetrating peptide (CPP); 10 arginine residues. - **Safety advantage**: No detectable anti-protamine antibodies in treated mice; enables repeat dosing. - **Efficacy gain**: 120-fold IC50 improvement for gelonin conjugates vs. unmodified payload. - **Cost-effective**: Enzymatically derived; economical alternative to synthetic CPPs like TAT.

Molecular Formula C75H121N21O20S2
Molecular Weight 1701.0 g/mol
Cat. No. B12371255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLMW peptide
Molecular FormulaC75H121N21O20S2
Molecular Weight1701.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(C)N
InChIInChI=1S/C75H121N21O20S2/c1-36(2)26-46(63(104)92-57(39(7)8)74(115)116)85-62(103)49(29-44-30-79-35-82-44)88-71(112)59(42(11)99)93-64(105)47(27-37(3)4)86-66(107)51(33-117)83-55(100)31-81-60(101)45(20-15-23-80-75(77)78)84-70(111)58(41(10)98)94-67(108)52(34-118)90-65(106)50(32-97)89-61(102)48(28-43-18-13-12-14-19-43)87-68(109)53-21-17-25-96(53)73(114)56(38(5)6)91-69(110)54-22-16-24-95(54)72(113)40(9)76/h12-14,18-19,30,35-42,45-54,56-59,97-99,117-118H,15-17,20-29,31-34,76H2,1-11H3,(H,79,82)(H,81,101)(H,83,100)(H,84,111)(H,85,103)(H,86,107)(H,87,109)(H,88,112)(H,89,102)(H,90,106)(H,91,110)(H,92,104)(H,93,105)(H,94,108)(H,115,116)(H4,77,78,80)/t40-,41+,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-/m0/s1
InChIKeyHRGBLULYPHIVNK-BYXXLFTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LMWP Procurement: Differentiation from Protamine & CPPs


Low molecular weight protamine (LMWP) is an enzymatically derived peptide fragment (Sequence: VSRRRRRRGGRRRR; MW ~1100–1880 Da) from native protamine, characterized by a high arginine content (10 residues) that confers dual functionality as a heparin antagonist and a cell-penetrating peptide (CPP) [1]. Unlike full-length protamine, LMWP retains the heparin-neutralizing domain while exhibiting markedly reduced immunogenicity and antigenicity, and unlike many CPPs such as TAT, it offers a non-toxic, cost-effective alternative for intracellular delivery applications [1].

LMWP Substitution: Why Protamine & TAT Fail


Generic substitution of LMWP with native protamine or alternative cell-penetrating peptides (e.g., TAT) is scientifically unsound due to profound differences in immunogenicity, potency, and functional versatility. Native protamine, while an effective heparin antagonist, elicits severe immunogenic responses and anaphylactic reactions that LMWP does not, as demonstrated by the absence of detectable anti-protamine antibodies in LMWP-treated mice [1]. Conversely, substituting LMWP with TAT for intracellular delivery overlooks LMWP's unique ability to also neutralize heparin—a dual functionality that no other CPP provides [2]. Furthermore, LMWP-gelonin conjugates exhibit a 120-fold improvement in cytotoxicity (IC50) over unmodified gelonin, a level of enhancement not observed with other CPP modifications in the same system [3]. These quantitative and qualitative distinctions underscore why LMWP cannot be interchanged with its in-class analogs without compromising experimental outcomes or therapeutic safety profiles.

LMWP Evidence: Comparative Data vs. Protamine & TAT


Heparin Neutralization Dose: LMWP vs. Protamine

In a direct head-to-head comparison, LMWP was found to be approximately half as potent as native protamine on a weight basis for neutralizing heparin-induced anticoagulant activity. Specifically, twice as much LMWP (~3.7 mg) compared to protamine (~1.7 mg) was required to completely neutralize the aPTT activity of 1 mg heparin [1].

Heparin antagonist Coagulation Anticoagulant reversal

LMWP-Gelonin Conjugates: Enhanced Cytotoxicity

Chemical conjugation of LMWP to the ribosome-inactivating protein gelonin (cG-L) or recombinant fusion (rG-L) resulted in a 120-fold reduction in IC50 values compared to unmodified recombinant gelonin (rGel) in cytotoxicity assays [1]. This dramatic enhancement in potency is attributed to LMWP-mediated cellular internalization, which overcomes the intrinsic membrane impermeability of gelonin.

Cancer therapy Intracellular delivery Cytotoxicity

In Vivo Tumor Growth Inhibition: LMWP-Gelonin vs. Unmodified

In a CT26 subcutaneous xenograft mouse model, recombinant gelonin-LMWP chimera (rG-L) administered at a dose as low as 2 μg/tumor produced significant tumor growth inhibition. In contrast, unmodified recombinant gelonin (rGel) at a 10-fold higher dose (20 μg/tumor) showed no detectable therapeutic effect [1].

In vivo efficacy Xenograft model Tumor growth inhibition

Immunogenicity: LMWP vs. Protamine

In vivo immunogenicity studies in mice revealed that injection of native protamine led to obvious production of anti-protamine antibodies, whereas injection of LMWP did not elicit any detectable immunogenic responses. Additionally, LMWP fragments exhibited markedly reduced antigenicity and cross-reactivity toward mice anti-protamine antibodies [1].

Immunogenicity Safety Antigenicity

Cell-Penetrating Efficiency: LMWP vs. TAT

In vitro studies using several mammalian cell lines demonstrated that LMWPs could translocate themselves across cell membranes as efficiently as the TAT peptide, a widely recognized gold-standard CPP. Both LMWP and TAT enabled transduction of impermeable protein cargoes (e.g., gelonin) into cells [1].

Cell-penetrating peptide Intracellular delivery Protein transduction

LMWP Procurement and Application Scenarios


Heparin Reversal for Repeated Dosing Models

LMWP is the preferred heparin antagonist for in vivo studies where protamine's immunogenicity confounds results or limits repeat administration. The absence of detectable anti-protamine antibody production in LMWP-treated mice [1] ensures that heparin can be safely and repeatedly neutralized without eliciting immune-mediated complications. Although a ~2.2-fold higher dose of LMWP is required to achieve complete aPTT neutralization compared to protamine [2], this is a manageable trade-off given the substantial safety benefit. Researchers should procure LMWP for chronic anticoagulation reversal models, particularly in immunocompetent animals.

Intracellular Macromolecular Delivery in Oncology

For cancer researchers developing protein- or gene-based therapies, LMWP-modified payloads offer a 120-fold improvement in in vitro cytotoxicity (IC50) over unmodified agents [1] and enable significant tumor growth inhibition at doses as low as 2 μg/tumor in vivo—efficacy not observed with unmodified payloads even at 10-fold higher doses [1]. This quantitative advantage makes LMWP an essential procurement item for any preclinical program aiming to overcome the intracellular delivery barrier for impermeable macromolecular drugs (e.g., gelonin, siRNA, CRISPR-Cas9). LMWP's comparable efficiency to TAT in cell penetration [2], combined with its lower production cost via enzymatic digestion, further supports its selection over alternative CPPs.

Dual-Function Anticoagulant and Intracellular Delivery

LMWP is uniquely positioned for applications requiring both heparin neutralization and cellular internalization—a dual functionality not offered by any other CPP. In experimental systems where an anticoagulant environment must be reversed prior to intracellular delivery (e.g., surgical models, ex vivo tissue engineering), LMWP can serve as a single-agent solution [1]. Procuring LMWP eliminates the need for separate heparin antagonist and CPP reagents, streamlining experimental workflows and reducing potential confounding variables from using multiple peptides with overlapping or antagonistic activities.

Cost-Effective TAT Alternative for High-Throughput Screening

Given LMWP's demonstrated equivalence to TAT in cell-penetrating efficiency [1] and its suitability for low-cost production by simple enzymatic digestion [1], LMWP is an economically advantageous choice for large-scale or high-throughput intracellular delivery studies. Research facilities with limited budgets or those requiring gram-scale CPP quantities for library screening, formulation development, or industrial bioprocessing should prioritize LMWP procurement over more expensive synthetic CPPs like TAT.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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